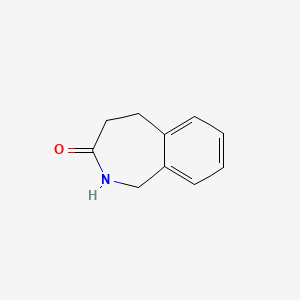![molecular formula C19H25N3O4 B5147044 3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5147044.png)
3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide, commonly known as A-967079, is a selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is primarily expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation. A-967079 has been extensively studied for its potential therapeutic applications in pain management and other related disorders.
Scientific Research Applications
A-967079 has been extensively studied for its potential therapeutic applications in pain management. 3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide channels are known to play a crucial role in the perception of pain, and their overactivation can lead to chronic pain conditions. A-967079 has been shown to effectively block this compound channels and reduce pain perception in animal models. It has also been studied for its potential applications in other conditions such as inflammation, itch, and respiratory disorders.
Mechanism of Action
A-967079 acts as a competitive antagonist of the 3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide channel by binding to its intracellular pore region. This binding prevents the influx of calcium ions, which is responsible for the activation of the channel. By blocking the this compound channel, A-967079 reduces the pain perception and other related symptoms associated with its overactivation.
Biochemical and Physiological Effects:
A-967079 has been shown to effectively block this compound channels in both in vitro and in vivo studies. It has been demonstrated to reduce pain perception in animal models of inflammatory and neuropathic pain. A-967079 has also been shown to reduce inflammation and itch in animal models. However, the long-term effects of A-967079 on the this compound channel and other related ion channels are still under investigation.
Advantages and Limitations for Lab Experiments
A-967079 is a highly selective and potent antagonist of the 3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide channel, making it an ideal tool for studying the role of this compound channels in pain perception and other related conditions. Its high potency also allows for lower doses to be used in animal studies, reducing the risk of side effects. However, the limited solubility of A-967079 in aqueous solutions can make it challenging to administer in certain experimental settings.
Future Directions
Further research is needed to fully understand the long-term effects of A-967079 on the 3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide channel and other related ion channels. The potential applications of A-967079 in other conditions such as itch and respiratory disorders also require further investigation. Additionally, the development of more soluble and bioavailable analogs of A-967079 could improve its potential therapeutic applications.
Synthesis Methods
The synthesis of A-967079 involves a series of chemical reactions starting from commercially available 2-methoxyethylamine and 3-isoxazolylmethyl chloride. The intermediate product is then subjected to further reactions with piperidine and benzoyl chloride to obtain the final product. The overall yield of the synthesis process is around 20%, and the purity of the product is typically over 95%.
properties
IUPAC Name |
N-(2-methoxyethyl)-3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-24-12-8-20-19(23)15-3-2-4-18(13-15)26-17-5-9-22(10-6-17)14-16-7-11-25-21-16/h2-4,7,11,13,17H,5-6,8-10,12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTHVHQHNKVPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B5146967.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5146978.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-[2-(methylthio)phenyl]urea](/img/structure/B5146985.png)
![5-[6-(diethylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5146992.png)
![N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5147002.png)
![propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5147012.png)

![2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5147017.png)



![9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5147046.png)
![N-(3,5-difluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5147054.png)
